![molecular formula C15H14O3 B410892 4-Methoxy-3-(phenoxymethyl)benzaldehyde CAS No. 438531-11-4](/img/structure/B410892.png)
4-Methoxy-3-(phenoxymethyl)benzaldehyde
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Overview
Description
4-Methoxy-3-(phenoxymethyl)benzaldehyde is a chemical compound with the molecular formula C15H14O3 . It has been used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .
Synthesis Analysis
Efficient synthetic procedures for the preparation of aroyl hydrazones were developed by converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde . A new technique for high throughput solid phase synthesis using the centrifuge based liquid removal from readily available standard microtiterplates is described .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(phenoxymethyl)benzaldehyde consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C15H14O3/c1-17-15-8-7-12 (10-16)9-13 (15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3
. Chemical Reactions Analysis
4-Methoxy-3-(phenoxymethyl)benzaldehyde has been used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . It was also used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .Physical And Chemical Properties Analysis
4-Methoxy-3-(phenoxymethyl)benzaldehyde has a molecular weight of 242.27 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 35.5 Ų .Scientific Research Applications
Synthesis and Polymer Research
One of the notable applications of 4-Methoxy-3-(phenoxymethyl)benzaldehyde and its derivatives is in the synthesis of electrically conductive polymers. Hafeez et al. (2019) synthesized bis-aldehyde monomers, including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, by etherification and further polymerized them with diamines to yield poly(azomethine)s. These polymers exhibited significant electrical conductivity, opening avenues for their use in electronic devices (Hafeez et al., 2019).
Organic Synthesis
In organic chemistry, derivatives of 4-Methoxy-3-(phenoxymethyl)benzaldehyde have been employed as intermediates in the synthesis of complex organic compounds. Banerjee et al. (2013) utilized a derivative in a multi-step synthesis process to achieve the compound 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the compound's utility in constructing complex molecular architectures (Banerjee et al., 2013).
Material Science and Photoluminescence
The compound has found applications in material science, particularly in the growth of crystals for second harmonic generation (SHG). Singh et al. (2001) explored vanillin, a related compound, for its potential in SHG applications, which could be indicative of the research interest in structurally similar compounds for optical applications (Singh et al., 2001).
Environmental Science
Additionally, derivatives of this compound have been studied for their reactions with atmospheric constituents, contributing to our understanding of atmospheric chemistry. Liu et al. (2017) investigated the heterogeneous reaction of coniferyl alcohol, a related compound, with NO3 radicals, which is significant for understanding the chemical behavior of wood smoke emissions in the atmosphere (Liu et al., 2017).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
Related compounds have shown antimicrobial activity , indicating that it may interact with bacterial cells and inhibit their growth.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-3-(phenoxymethyl)benzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Related compounds have demonstrated antimicrobial activity , suggesting that it may have similar effects.
properties
IUPAC Name |
4-methoxy-3-(phenoxymethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-8-7-12(10-16)9-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUFQGJMFDQJEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(phenoxymethyl)benzaldehyde |
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